4-Piperidinamine, 4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)-
Overview
Description
4-Piperidinamine, 4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)- is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methoxymethyl group, a phenyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinamine, 4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The methoxymethyl group, phenyl group, and phenylethyl group are introduced through substitution reactions using suitable reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the use of a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C can facilitate the reductive amination process, leading to high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinamine, 4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various catalysts can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Piperidinamine, 4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Piperidinamine, 4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Anilinopiperidine: A precursor in the synthesis of various piperidine derivatives.
4-Fluoroisobutyrfentanyl: A fluorinated analog with distinct pharmacological properties.
Uniqueness
4-Piperidinamine, 4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)- is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-24-18-21(22-20-10-6-3-7-11-20)13-16-23(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,22H,12-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLAURNEKNFKNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCN(CC1)CCC2=CC=CC=C2)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485927 | |
Record name | 4-Piperidinamine, 4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30485927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72996-91-9 | |
Record name | 4-Piperidinamine, 4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30485927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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